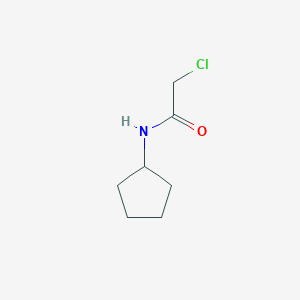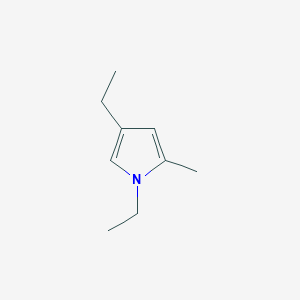
1,4-Diethyl-2-methyl-1H-pyrrole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Diethyl-2-methyl-1H-pyrrole is a heterocyclic organic compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is also known as DEPMPO and is widely used in various fields, including chemistry, biochemistry, and pharmacology.
Wissenschaftliche Forschungsanwendungen
DEPMPO has been widely used in scientific research for various applications, including free radical detection, spin trapping, and electron paramagnetic resonance (EPR) spectroscopy. It is a highly effective spin trap that can be used to detect free radicals in various systems such as biological tissues, cells, and in vitro models. DEPMPO has also been used in EPR spectroscopy to study the properties of free radicals and their interactions with other molecules. Additionally, DEPMPO has been used as a tool for studying oxidative stress and its role in various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
Wirkmechanismus
DEPMPO acts as a spin trap by reacting with free radicals to form stable adducts. The reaction between DEPMPO and free radicals results in the formation of a radical adduct, which can be detected using various analytical techniques such as EPR spectroscopy. The mechanism of action of DEPMPO involves the formation of a nitroxide radical, which is highly stable and can be used to study the properties of free radicals and their interactions with other molecules.
Biochemische Und Physiologische Effekte
DEPMPO has been shown to have various biochemical and physiological effects. It has been reported to have antioxidant properties and can protect against oxidative stress-induced damage in various systems such as cells, tissues, and organs. DEPMPO has also been shown to have anti-inflammatory properties and can reduce inflammation in various disease models. Additionally, DEPMPO has been shown to have neuroprotective effects and can protect against neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
DEPMPO has several advantages for laboratory experiments. It is a highly effective spin trap that can be used to detect free radicals in various systems. DEPMPO is also stable and can be stored for extended periods without degradation. However, DEPMPO has some limitations, including its cost and availability. It is a relatively expensive compound, and its availability can be limited, which can limit its use in some experiments.
Zukünftige Richtungen
DEPMPO has significant potential for future research and applications. Some possible future directions include the development of new synthesis methods for DEPMPO, the use of DEPMPO for studying oxidative stress in various disease models, and the development of new applications for DEPMPO in pharmacology and drug development. Additionally, the use of DEPMPO in combination with other compounds for synergistic effects could be explored. Overall, DEPMPO is a highly promising compound with significant potential for future research and applications.
Synthesemethoden
DEPMPO can be synthesized using various methods, including the reaction of 2-methyl-2-nitrosopropane with ethyl acrylate and the reaction of 2-methyl-2-nitrosopropane with diethyl malonate. The latter method is more commonly used as it yields a higher yield of DEPMPO. The synthesis process involves the reaction of 2-methyl-2-nitrosopropane with diethyl malonate in the presence of a base and a solvent. The reaction results in the formation of DEPMPO, which can be purified using various techniques such as recrystallization and column chromatography.
Eigenschaften
CAS-Nummer |
198344-74-0 |
|---|---|
Produktname |
1,4-Diethyl-2-methyl-1H-pyrrole |
Molekularformel |
C9H15N |
Molekulargewicht |
137.22 g/mol |
IUPAC-Name |
1,4-diethyl-2-methylpyrrole |
InChI |
InChI=1S/C9H15N/c1-4-9-6-8(3)10(5-2)7-9/h6-7H,4-5H2,1-3H3 |
InChI-Schlüssel |
KEPODWRGPQXVPH-UHFFFAOYSA-N |
SMILES |
CCC1=CN(C(=C1)C)CC |
Kanonische SMILES |
CCC1=CN(C(=C1)C)CC |
Synonyme |
1H-Pyrrole,1,4-diethyl-2-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-Bromo-2,3-dihydro-1H-cyclopenta[b]quinoline](/img/structure/B174170.png)
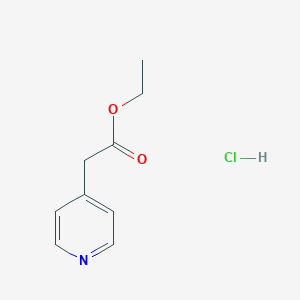

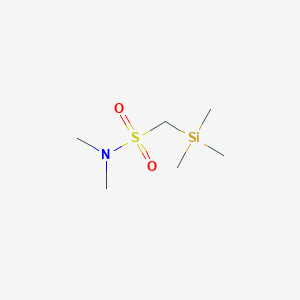
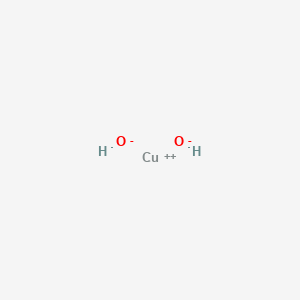
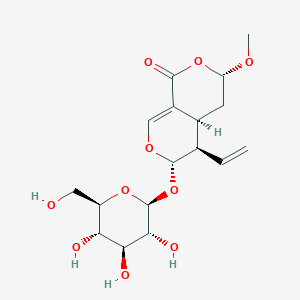
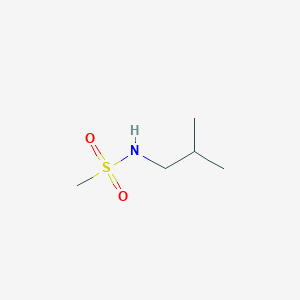
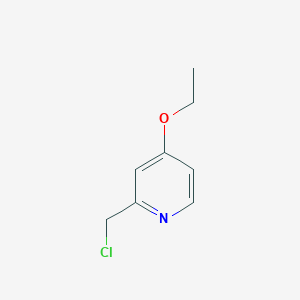
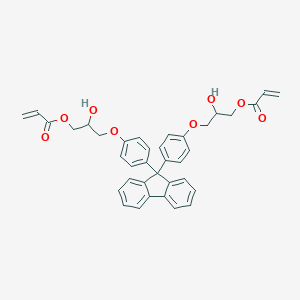
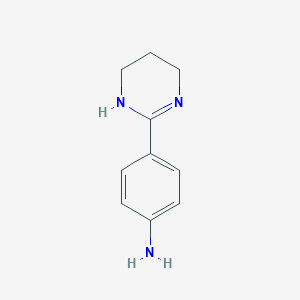
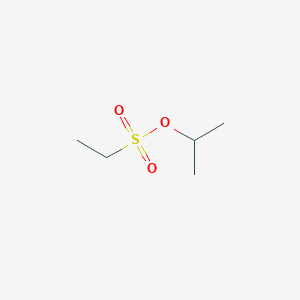
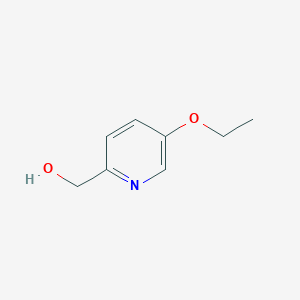
![Tert-butyl 1-oxo-2-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B174212.png)
